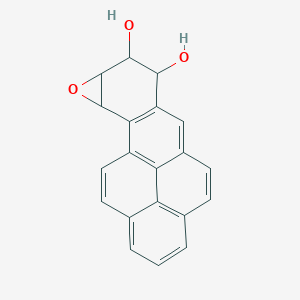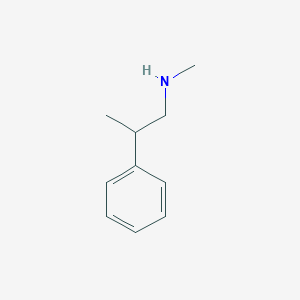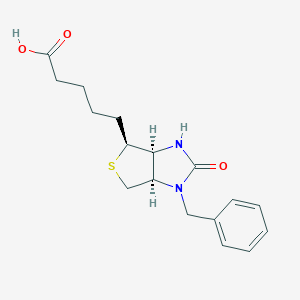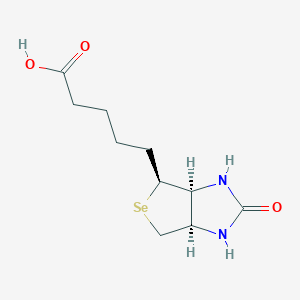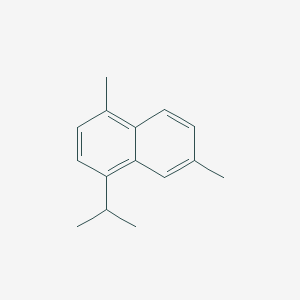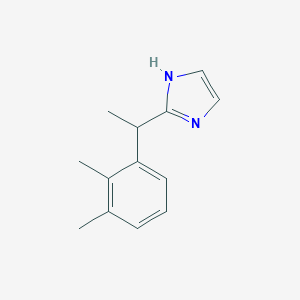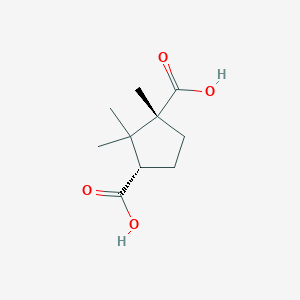
8-羟基香豆素
描述
8-Hydroxycoumarin is a natural product found in Murraya paniculata and Murraya exotica with data available.
科学研究应用
抗真菌活性
8-羟基香豆素衍生物已被合成,并显示出对多种植物病原真菌具有良好的抗真菌活性。这些包括灰葡萄孢菌、茄病镰刀菌、玉米赤霉菌、立枯丝核菌、炭疽菌和链格孢叶斑病。 有效性通过菌丝体生长速率法测定,表明其在农业杀菌剂中具有潜在的应用 .
抗菌作用
香豆素类化合物,包括8-羟基香豆素衍生物,已被证明具有广谱抗菌作用。它们已针对诸如表皮葡萄球菌、金黄色葡萄球菌和蜡样芽孢杆菌等细菌进行了测试。 这些发现表明它们有可能成为治疗细菌感染的药物发现中的先导化合物 .
抗凝血特性
4-羟基香豆素与8-羟基香豆素密切相关,已被有效地用作抗凝血剂。 它们由于其防止血凝块形成的能力,可以治疗过度或不希望的凝血障碍,例如血栓性静脉炎、肺栓塞和某些心脏病 .
荧光标记
香豆素类,包括8-羟基香豆素,在生物分子的荧光标记中起着重要的作用。 这种应用在生物学研究中至关重要,用于追踪和观察细胞内的分子过程 .
金属离子检测
香豆素类化合物的荧光特性也用于检测金属离子。 这在需要准确测量金属离子含量的环境监测和工业过程中特别有用 .
抗氧化行为
天然香豆素的抗氧化活性已被广泛研究。 研究表明,8-羟基香豆素及其衍生物可以作为抗氧化剂,这对于预防氧化应激相关的疾病很重要 .
作用机制
Target of Action
8-Hydroxycoumarin, like other coumarin derivatives, has a diverse range of biological and therapeutic properties . It is known to interact with various targets, including biomolecules and metal ions . It plays a key role in fluorescent labeling of biomolecules, metal ion detection, microenvironment polarity detection, and pH detection .
Mode of Action
The interaction of 8-Hydroxycoumarin with its targets results in various changes. For instance, when used as a fluorophore, it exhibits fascinating fluorescence behavior upon excitation with ultraviolet (UV) light . This property has propelled coumarins into the spotlight as versatile fluorophores with wide-ranging applications in science and technology .
Biochemical Pathways
8-Hydroxycoumarin, as a coumarin derivative, is involved in various biochemical pathways. It is a secondary metabolite made up of benzene and α-pyrone rings fused together . This review provides a detailed insight into the characteristics of coumarins as well as their biosynthesis in plants and metabolic pathways . It is also known to be involved in the fluorescent labeling of biomolecules, metal ion detection, microenvironment polarity detection, and pH detection .
Pharmacokinetics
Coumarin derivatives are known to have a great therapeutic profile . They have been extensively studied for their pharmacological effects in different disease models and doses with complex action mechanisms .
Result of Action
The molecular and cellular effects of 8-Hydroxycoumarin’s action are diverse, given its wide range of applications. As a fluorophore, it is used in the fluorescent labeling of biomolecules, metal ion detection, microenvironment polarity detection, and pH detection . It has also been used in the development of fluorescent chemosensors for molecular imaging, analytical, bioorganic, and materials chemistry .
Action Environment
The action, efficacy, and stability of 8-Hydroxycoumarin can be influenced by various environmental factors. For instance, its fluorescence behavior can be affected by the polarity of the microenvironment . More research is needed to fully understand how different environmental factors influence the action of 8-Hydroxycoumarin.
生化分析
Biochemical Properties
8-Hydroxycoumarin plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit the activity of certain cytochrome P450 enzymes, which are crucial for drug metabolism . Additionally, 8-Hydroxycoumarin can bind to metal ions, forming complexes that exhibit unique biochemical properties . These interactions highlight its potential as a therapeutic agent and a biochemical tool.
Cellular Effects
8-Hydroxycoumarin influences various cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For example, 8-Hydroxycoumarin can modulate the expression of genes involved in oxidative stress response, thereby enhancing the cell’s antioxidant capacity . It also impacts cell signaling pathways such as the MAPK pathway, which is involved in cell proliferation and apoptosis .
Molecular Mechanism
The molecular mechanism of 8-Hydroxycoumarin involves several key interactions. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, 8-Hydroxycoumarin inhibits the enzyme tyrosinase, which is involved in melanin synthesis . This inhibition occurs through direct binding to the enzyme’s active site, preventing substrate access. Additionally, 8-Hydroxycoumarin can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 8-Hydroxycoumarin can change over time. The compound’s stability and degradation are crucial factors. Studies have shown that 8-Hydroxycoumarin remains stable under certain conditions but can degrade when exposed to light or extreme pH levels . Long-term exposure to 8-Hydroxycoumarin has been associated with sustained antioxidant effects and potential protective roles against oxidative stress in in vitro and in vivo models.
属性
IUPAC Name |
8-hydroxychromen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6O3/c10-7-3-1-2-6-4-5-8(11)12-9(6)7/h1-5,10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPTUTXWBBUARQB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)O)OC(=O)C=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50873761 | |
| Record name | 8-Hydroxycoumarin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50873761 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2442-31-1 | |
| Record name | 8-Hydroxycoumarin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002442311 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 8-Hydroxycoumarin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50873761 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 8-HYDROXYCOUMARIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/854P936B10 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 8-hydroxycoumarin in microbial metabolism?
A1: 8-Hydroxycoumarin is a key intermediate in the microbial degradation pathway of quinoline, a nitrogen-containing heterocyclic aromatic compound often found as a pollutant in environments impacted by industrial activities. [, , , , , , , , ]
Q2: Which microorganisms are known to utilize 8-hydroxycoumarin during quinoline degradation?
A2: Several bacterial species, including Pseudomonas sp., Pseudomonas stutzeri, and Rhodococcus sp. have been identified to degrade quinoline via the 8-hydroxycoumarin pathway. [, , , , , , , , ]
Q3: How do these bacteria further metabolize 8-hydroxycoumarin?
A3: After its formation from quinoline, 8-hydroxycoumarin is further metabolized to 2,3-dihydroxyphenylpropionic acid by these bacteria. [, , , , , , , ]
Q4: Can bacteria selectively remove nitrogen from quinoline using this pathway?
A4: Yes, Pseudomonas ayucida IGTN9m can selectively remove nitrogen from quinoline by converting it to 2-quinolinone and subsequently to 8-hydroxycoumarin. This characteristic shows potential for applications in biorefining to reduce the nitrogen content of petroleum. []
Q5: How does 8-hydroxycoumarin interact with the enzyme Xenobiotic reductase A (XenA)?
A5: 8-Hydroxycoumarin acts as a substrate for XenA, an enzyme found in Pseudomonas putida. XenA catalyzes the NADH/NADPH-dependent reduction of 8-hydroxycoumarin. [, ]
Q6: What is the kinetic behavior of XenA towards 8-hydroxycoumarin reduction?
A6: Kinetic studies show that the reduction of 8-hydroxycoumarin by XenA is concentration-dependent. The enzyme demonstrates a faster limiting rate constant for 8-hydroxycoumarin reduction compared to other substrates like 2-cyclohexenone. [, ]
Q7: What is the molecular formula and weight of 8-hydroxycoumarin?
A7: The molecular formula of 8-hydroxycoumarin is C9H6O3, and its molecular weight is 162.14 g/mol.
Q8: What spectroscopic techniques are helpful for identifying 8-hydroxycoumarin?
A9: Researchers commonly employ techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, Liquid Chromatography-Mass Spectrometry (LC-MS), and Gas Chromatography-Mass Spectrometry (GC-MS) to characterize and identify 8-hydroxycoumarin and its derivatives. [, , , ]
Q9: Are there any notable structural features of 8-hydroxycoumarin revealed by its crystal structure?
A10: Analysis of the crystal structure of daphnetin dihydrate, a glycosylated derivative of 8-hydroxycoumarin, reveals a relatively planar coumarin ring system. The glucose moiety attached to the coumarin ring adopts a C1 chair conformation. The glycosidic linkage exhibits a smaller torsion angle compared to other similar compounds, potentially leading to intramolecular repulsions. []
Q10: What are some reported biological activities of 8-hydroxycoumarin and its derivatives?
A11: Research suggests that 8-hydroxycoumarin derivatives possess various biological activities, including: * Anti-tumor activity: Some 8-hydroxycoumarin-based silver complexes exhibit promising antiproliferative effects against human carcinoma cell lines. [] * Anti-inflammatory activity: Extracts from plants containing 8-hydroxycoumarin and its derivatives, such as ash bark, demonstrate anti-inflammatory properties in LPS-induced macrophages. [] * Antibacterial activity: Certain 8-hydroxycoumarin derivatives, like fraxetin and aesculetin, exhibit significant antibacterial properties against various bacterial strains. [] * Antioxidant activity: 8-Hydroxycoumarin, in particular, has been recognized for its antioxidant properties. [, ]
Q11: What are the potential applications of 8-hydroxycoumarin based on its biological activities?
A12: The diverse biological activities of 8-hydroxycoumarin and its derivatives make them potential candidates for developing: * Chemotherapeutic agents: The potent anti-tumor activities of some 8-hydroxycoumarin derivatives warrant further investigation for potential applications in cancer treatment. [] * Anti-inflammatory drugs: The anti-inflammatory properties of 8-hydroxycoumarin-containing plant extracts and derivatives suggest their potential use in managing inflammatory conditions. [] * Antibacterial agents: The antibacterial properties of specific 8-hydroxycoumarin derivatives might be beneficial in developing new antibacterial drugs. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Benzo[a]pyrene-7,8-dione](/img/structure/B196088.png)
